2-Hydroxy-6-ethylpyridine-3-carboxylic acid

描述

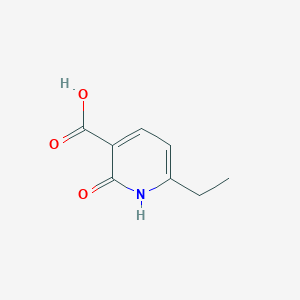

2-Hydroxy-6-ethylpyridine-3-carboxylic acid, also known as 6-ethyl-2-hydroxynicotinic acid, is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . This compound is a derivative of nicotinic acid and features a hydroxyl group at the second position, an ethyl group at the sixth position, and a carboxylic acid group at the third position on the pyridine ring.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-ethylpyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the acylation of 2-hydroxy-6-ethylpyridine followed by oxidation to introduce the carboxylic acid group. The reaction typically requires a Lewis acid catalyst and an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity level.

化学反应分析

Types of Reactions: 2-Hydroxy-6-ethylpyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Alkyl halides or aryl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Major Products:

Oxidation: Formation of 2-oxo-6-ethylpyridine-3-carboxylic acid.

Reduction: Formation of 2-hydroxy-6-ethylpyridine-3-methanol.

Substitution: Formation of various alkyl or aryl derivatives of this compound.

科学研究应用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

2-Hydroxy-6-ethylpyridine-3-carboxylic acid is utilized as a crucial intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. Its structural characteristics allow for modifications that enhance bioactivity. For instance, it has been explored in the development of orally bioavailable thrombin inhibitors, demonstrating its potential in anticoagulant therapies .

Case Study: Thrombin Inhibitors

Research has indicated that derivatives of this compound can effectively inhibit thrombin, a key enzyme in the coagulation cascade. This application is particularly relevant for patients at risk of thrombosis, showcasing the compound's therapeutic potential.

Agricultural Chemicals

Formulation of Agrochemicals

The compound is also employed in the formulation of agrochemicals, including herbicides and fungicides. Its efficacy in crop protection contributes to sustainable agricultural practices by minimizing environmental impact while improving yield .

Case Study: Efficacy in Crop Protection

A study demonstrated that formulations containing this compound exhibited significant effectiveness against common agricultural pests and diseases, leading to enhanced crop resilience and productivity.

Analytical Chemistry

Reagent in Chromatography

In analytical chemistry, this compound serves as a reagent for chromatography techniques. It aids in the separation and identification of complex mixtures, which is essential for quality control and product development in various industries .

| Application Area | Technique Used | Purpose |

|---|---|---|

| Analytical Chemistry | Chromatography | Separation and identification of compounds |

| Pharmaceutical Development | Drug Synthesis | Intermediate for active pharmaceutical ingredients |

| Agricultural Chemistry | Herbicide/Fungicide Formulation | Crop protection |

Material Science

Development of Advanced Materials

The compound is being investigated for its potential in material science, particularly in the creation of advanced polymers and coatings. Its ability to improve thermal stability and mechanical properties makes it a candidate for high-performance materials .

Case Study: Polymer Enhancement

Research indicates that incorporating this compound into polymer matrices can significantly enhance their thermal and mechanical properties, making them suitable for demanding applications such as aerospace and automotive industries.

作用机制

The mechanism of action of 2-Hydroxy-6-ethylpyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow the compound to form hydrogen bonds and coordinate with metal ions, which can influence enzyme activity and receptor binding. The ethyl group may also contribute to the compound’s lipophilicity, affecting its cellular uptake and distribution.

相似化合物的比较

2-Hydroxy-6-methylpyridine-3-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.

2-Hydroxy-6-phenylpyridine-3-carboxylic acid: Similar structure but with a phenyl group instead of an ethyl group.

2-Hydroxy-6-chloropyridine-3-carboxylic acid: Similar structure but with a chlorine atom instead of an ethyl group.

Uniqueness: 2-Hydroxy-6-ethylpyridine-3-carboxylic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity compared to its methyl, phenyl, or chloro analogs. The ethyl group may enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in biological targets.

生物活性

2-Hydroxy-6-ethylpyridine-3-carboxylic acid, also known as 6-ethyl-2-hydroxynicotinic acid, is a pyridine derivative with the molecular formula C8H9NO3. This compound has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

- Molecular Weight : 167.16 g/mol

- Structure : Contains hydroxyl and carboxylic acid functional groups, which facilitate interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. The ethyl group enhances lipophilicity, potentially affecting cellular uptake and distribution.

Antimicrobial Activity

Studies have indicated that pyridine derivatives exhibit significant antimicrobial properties against various pathogens. For example, this compound has shown promising results in inhibiting bacterial growth:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0048 mg/mL |

| Escherichia coli | 0.0195 mg/mL |

| Candida albicans | 0.039 mg/mL |

The compound's efficacy against these microorganisms suggests its potential as a broad-spectrum antimicrobial agent .

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory effects of similar pyridine derivatives, suggesting that this compound may also possess such properties. The compound's ability to modulate inflammatory pathways could be explored further for therapeutic applications in diseases characterized by chronic inflammation .

Study 1: Antimicrobial Evaluation

In a recent study, the antimicrobial activity of various pyridine derivatives was evaluated. The results indicated that this compound exhibited notable inhibition against Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics .

Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of hydroxypyridine derivatives in animal models of ischemic brain injury. The findings suggested that derivatives similar to this compound could mitigate neuronal damage, indicating potential applications in neurodegenerative diseases .

Comparison with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound | Structural Variation | Biological Activity |

|---|---|---|

| 2-Hydroxy-6-methylpyridine-3-carboxylic acid | Methyl group instead of ethyl | Moderate antimicrobial activity |

| 2-Hydroxy-6-chloropyridine-3-carboxylic acid | Chlorine atom at position 6 | Enhanced antimicrobial properties |

| 2-Hydroxy-6-pheny-pyridine-3-carboxylic acid | Phenyl group at position 6 | Potentially lower lipophilicity |

The presence of the ethyl group in this compound contributes to its unique chemical reactivity and biological activity compared to its analogs.

属性

IUPAC Name |

6-ethyl-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-5-3-4-6(8(11)12)7(10)9-5/h3-4H,2H2,1H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHKGUYMMSGKXPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20592795 | |

| Record name | 6-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179524-36-8 | |

| Record name | 6-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。